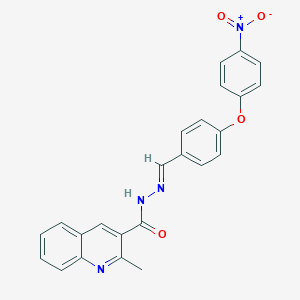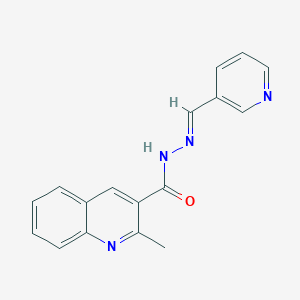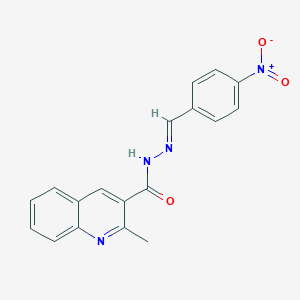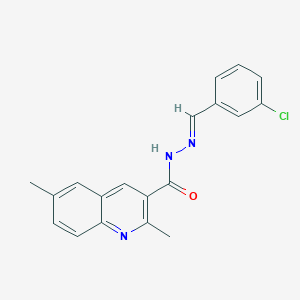
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one, also known as compound 1, is a thiazolidinone derivative that has gained significant attention due to its potential therapeutic applications. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is not fully understood. However, studies have shown that this this compound inhibits the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. For example, this compound 1 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. Additionally, this this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound 1 has several biochemical and physiological effects. For example, this this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound 1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-cancer properties of this this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 in lab experiments is its diverse biological activities. This this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a promising candidate for drug development. Additionally, the synthesis of this compound 1 is relatively straightforward, which makes it accessible for lab experiments.
One of the limitations of using this compound 1 in lab experiments is its low solubility in water. This can make it challenging to dissolve this this compound in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of this this compound is not fully understood, which makes it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the research on (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1. One potential direction is to further investigate the anti-cancer properties of this this compound. Specifically, more studies are needed to determine the mechanism by which this compound 1 induces apoptosis in cancer cells. Additionally, studies are needed to investigate the efficacy of this this compound in animal models of cancer.
Another potential direction is to investigate the anti-bacterial properties of this compound 1. Studies have shown that this this compound has activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, more studies are needed to determine the mechanism of action of this this compound against bacteria and to investigate its efficacy in animal models of bacterial infections.
Conclusion:
In conclusion, this compound 1 is a thiazolidinone derivative that has gained significant attention due to its potential therapeutic applications. This this compound has diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Although the mechanism of action of this this compound is not fully understood, studies have shown that it inhibits the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. Future research on this compound 1 is needed to determine its full therapeutic potential.
Synthesemethoden
The synthesis of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 involves a multistep process that starts with the condensation reaction between 3-formylindole and L-proline to form Schiff base intermediate. This intermediate is then reacted with 2-aminobenzophenone in the presence of glacial acetic acid to yield this compound 1. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications. In recent years, several research studies have focused on the anti-cancer properties of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one. Studies have shown that this compound 1 inhibits the growth of various cancer cells such as breast, lung, and prostate cancer cells. Additionally, this this compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Eigenschaften
Molekularformel |
C21H19N3OS |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)12-15-13-22-18-11-7-6-10-17(15)18/h3-14,22H,1-2H3/b19-12+,23-21? |
InChI-Schlüssel |
ZLOIEMQAPBJQAA-PXWOKZSGSA-N |
Isomerische SMILES |
CC(C)N1C(=O)/C(=C\C2=CNC3=CC=CC=C32)/SC1=NC4=CC=CC=C4 |
SMILES |
CC(C)N1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)N1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)

![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)

![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)


![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B306745.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306747.png)
